Calcitriol D6

Vue d'ensemble

Description

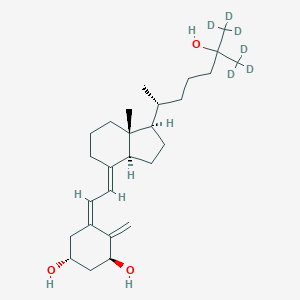

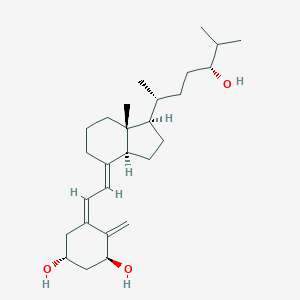

Calcitriol D6 is an internal standard used for the quantification of calcitriol by GC- or LC-MS . It is synthesized from 7-dehydro cholesterol in humans via a non-enzymatic photochemical reaction with 290-310 nm UV light in the skin . It is a vitamin D3 receptor agonist and an active metabolite of vitamin D3 .

Synthesis Analysis

Calcitriol is synthesized from Vitamin D3 which undergoes hydroxylation to 25-hydroxy vitamin D3 in the liver, followed by further hydroxylation at the 1α-position in the kidney . A new enzymatic approach to synthesizing calcitriol has been demonstrated where peroxygenase from Agrocybe aegerita can catalyze the selective C-25 hydroxylation of alfacalcidol yielding calcitriol .Molecular Structure Analysis

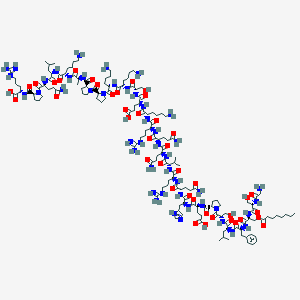

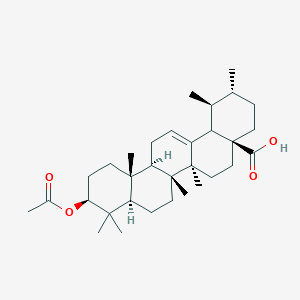

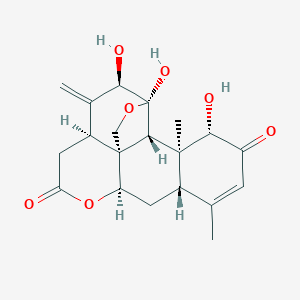

The molecular formula of Calcitriol D6 is C27H38D6O3 . The average mass is 422.673 Da and the monoisotopic mass is 422.366699 Da .Chemical Reactions Analysis

A NP-HPLC method has been developed for the simultaneous estimation and validation of calcitriol. The method is validated for accuracy, linearity, precision, intermediate precision, robustness, specificity system suitability, forced degradation study, effect of variation in flow rate, stability of analytical solution and filter validation .Physical And Chemical Properties Analysis

The average mass of Calcitriol is 416.637 Da and the monoisotopic mass is 416.329041 Da .Applications De Recherche Scientifique

Anti-Cancer and Anti-Inflammatory Actions

- Calcitriol exhibits significant anti-proliferative, pro-apoptotic, and pro-differentiating actions on various malignant cells and has shown potential in cancer therapy and chemoprevention. It also demonstrates anti-inflammatory effects, including suppression of prostaglandin action and inhibition of NF-κB signaling (Krishnan & Feldman, 2011).

Athletic Performance

- Calcitriol may influence athletic performance by increasing intracellular levels in nerve and muscle tissue, which can affect physical and athletic performance. It also appears to increase the size and number of Type II muscle fibers (Cannell et al., 2009).

Renovascular Function in Hypertension

- Calcitriol has been shown to protect against renovascular dysfunction in hypertension by down-regulating angiotensin II type 1 receptors and reducing oxidative stress (Dong et al., 2012).

Modulation of Expression and Function in Pancreatic Islets

- Calcitriol modulates the local pancreatic islet renin-angiotensin system and improves islet beta cell secretory function, suggesting potential implications for diabetes treatment (Cheng et al., 2011).

Membrane Vitamin D Receptors

- Recent research suggests the existence of a membrane-bound receptor for calcitriol, which could potentially integrate with the existing knowledge of vitamin D biology (Fleet, 2009).

Prostate Cancer Chemoprevention and Treatment

- Calcitriol exhibits multiple anti-inflammatory effects and potential therapeutic strategies for prostate cancer, particularly in combination with nonsteroidal anti-inflammatory drugs (Krishnan & Feldman, 2010).

Pharmacological Effects in Various Diseases

- Calcitriol and its analogs exert potent effects on cellular differentiation, proliferation, apoptosis, and immunomodulation, impacting skin diseases, cancer, diabetes, and multiple sclerosis (Sintov et al., 2014).

Interaction with Disulfide Isomerase ERp57

- Calcitriol interacts with the disulfide isomerase ERp57, suggesting a potential nongenomic action and providing insights into its diverse physiological roles (Gaucci et al., 2016).

Effects on Skin Flap Survival in Rats

- Calcitriol shows potential in promoting skin flap survival by accelerating angiogenesis, reducing inflammation, oxidative stress, and promoting autophagy (Zhou et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitriol D6 | |

CAS RN |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)